molecular formula C8H16O4S2 B12148679 3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide

3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide

Cat. No.: B12148679
M. Wt: 240.3 g/mol
InChI Key: RQJLVZQHCOGGSA-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide is an organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a tetrahydro-thiophene ring, which is a five-membered ring containing sulfur, and a sulfonyl group attached to the butane chain. The 1,1-dioxide designation indicates that the sulfur atom in the thiophene ring is bonded to two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide typically involves the reaction of 4-chloro-1-butanesulfonamide with sodium ethanolate in ethanol. The reaction is carried out at room temperature and then refluxed for 5 hours. The resulting mixture is cooled, concentrated, and the residual solid is extracted and purified to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or convert sulfonyl groups to sulfides.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfides or thiols.

Scientific Research Applications

3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-thiophene 1,1-dioxide: Lacks the butane-sulfonyl group but shares the core thiophene ring structure.

    Butane-1-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to different carbon chains or ring systems.

Uniqueness

3-(Butane-1-sulfonyl)-tetrahydro-thiophene 1,1-dioxide is unique due to the combination of the tetrahydro-thiophene ring and the butane-sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H16O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

3-butylsulfonylthiolane 1,1-dioxide

InChI

InChI=1S/C8H16O4S2/c1-2-3-5-14(11,12)8-4-6-13(9,10)7-8/h8H,2-7H2,1H3

InChI Key

RQJLVZQHCOGGSA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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